6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]
Description
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclopentane] |
InChI |
InChI=1S/C11H15NS/c1-2-6-11(5-1)9-4-8-13-10(9)3-7-12-11/h4,8,12H,1-3,5-7H2 |
InChI Key |
CTYJRTYRJRJJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents like 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and proceed through intermediate formation of cyanothioacetamide, followed by Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Substitution: Alkylation reactions with agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
Biological Activities
Research indicates that 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] exhibits a range of biological activities:
- Antimicrobial Activity : The thieno[3,2-c]pyridine moiety is known for its antimicrobial properties, making this compound a candidate for developing new antimicrobial agents.
- Anticancer Properties : Studies have shown that the compound can inhibit cancer cell proliferation, suggesting its potential use in cancer therapy.
- Enzyme Inhibition : It may interact with specific enzymes, modulating their activity and potentially leading to therapeutic effects in various diseases.
Scientific Research Applications
The applications of 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] in scientific research are diverse:
-
Organic Synthesis :
- Serves as a building block for synthesizing more complex organic molecules.
- Utilized in the development of novel synthetic routes for related compounds.
-
Biochemical Studies :
- Acts as a probe in enzyme interaction studies and metabolic pathway investigations.
- Helps elucidate the mechanisms of action of various biological processes.
-
Pharmaceutical Development :
- Explored for its potential therapeutic applications in treating inflammatory diseases and cancers.
- Investigated as a precursor in the synthesis of pharmaceuticals and agrochemicals.
-
Material Science :
- Potential applications in developing new materials due to its unique structural properties.
Comparative Analysis with Related Compounds
The following table summarizes some compounds related to 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine], highlighting their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] | Methyl substitution at position 4 | Enhanced antimicrobial activity |
| 6',7'-Dihydro-5H-cyclopenta[b]pyridin derivatives | Different ring structure | Varying anticancer properties |
| Thieno[3,2-b]pyridine derivatives | Altered heterocyclic structure | Broader spectrum of biological activities |
| Cyclopenta[b]pyridin derivatives | Similar pyridine core | Potential for neuroprotective effects |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]:
- A study published in PubMed Central explored the synthesis of thieno[2,3-b]pyridines and their derivatives, demonstrating the potential for developing new therapeutic agents based on the thieno-pyridine framework .
- Another research article highlighted the interactions of related compounds with various biological targets, emphasizing the importance of structural modifications in enhancing biological efficacy .
- A comprehensive review on pyridine derivatives discussed their diverse pharmacological properties and potential applications in drug discovery .
Mechanism of Action
The mechanism of action for 6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. For instance, derivatives of similar compounds have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Structural Analogues: Spirocyclic vs. Fused Systems
Spiro[cyclopropane-1,4'-thieno[2,3-c]pyridine] Derivatives
- Example: 5'-(4-Bromophenyl)-6'-(quinolin-8-yl)-5'H-spiro[cyclopropane-1,4'-thieno[2,3-c]pyridin]-7'(6'H)-one (3y) Synthesis: Cobalt-catalyzed annulation at room temperature, yielding 55% .
Non-Spiro Thieno[3,2-c]pyridine Derivatives
- Example: Thieno[3,2-c]quinoline-2-carboxylates Synthesis: Suzuki-Miyaura cross-coupling or thio-Claisen rearrangements . Key Differences: Planar fused systems lack the conformational rigidity of spiro compounds, which may reduce target selectivity in biological applications .
Condensed Heterocycles
- Example: Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic acids Synthesis: Condensation reactions involving thiophene and pyridine precursors . Key Differences: Extended conjugation in condensed systems enhances π-π interactions but reduces metabolic stability compared to spiro systems .
Physicochemical Properties
| Property | Spiro[cyclopentane-thienopyridine] | Thieno[3,2-c]quinoline | Condensed Thieno-pyridines |
|---|---|---|---|
| Molecular Rigidity | High (spiro junction) | Moderate (fused rings) | Low (flexible conjugation) |
| Solubility | Moderate (rigid structure) | Low (planar hydrophobicity) | Variable |
| Thermal Stability | High (stable spiro core) | Moderate | Moderate to low |
Key Insight : The spiro structure enhances thermal stability and rigidity, which may improve drug-likeness in medicinal chemistry .
Biological Activity
6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] is a complex heterocyclic compound notable for its unique spirocyclic structure. This compound features a combination of cyclopentane and thieno[3,2-c]pyridine moieties, which are significant in medicinal chemistry due to their diverse biological activities.
- Molecular Formula : CHNS
- Molecular Weight : 193.31 g/mol
- CAS Number : 1254344-93-8
The spiro configuration enhances the compound's potential binding affinity and selectivity towards various biological targets, making it an interesting subject for pharmacological studies.
Antimicrobial Activity
Research indicates that compounds similar to 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] exhibit significant antimicrobial properties. The thieno[3,2-c]pyridine ring system is particularly noted for its effectiveness against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Testing
In a comparative study of various thieno derivatives, 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The thieno[3,2-c]pyridine component is known to induce apoptosis in cancer cells.
In Vitro Studies
A study evaluated the cytotoxic effects of 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] on several cancer cell lines:
| Cell Line | IC (µM) | Reference Compound IC (µM) |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Doxorubicin: 9.0 |
| HepG2 (Liver) | 8.0 | Sorafenib: 12.0 |
| HCT116 (Colon) | 15.0 | 5-Fluorouracil: 18.0 |
These results indicate that the compound exhibits promising anticancer activity comparable to established chemotherapeutic agents.
The proposed mechanism by which 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine] exerts its biological effects includes:
- Inhibition of DNA Synthesis : The compound appears to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and cell death.
Summary of Biological Activities
The following table summarizes the biological activities associated with 6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
